NRP1 antagonist 2

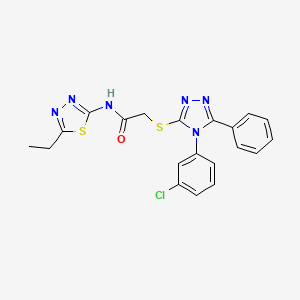

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H17ClN6OS2 |

|---|---|

Molecular Weight |

457.0 g/mol |

IUPAC Name |

2-[[4-(3-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |

InChI |

InChI=1S/C20H17ClN6OS2/c1-2-17-23-25-19(30-17)22-16(28)12-29-20-26-24-18(13-7-4-3-5-8-13)27(20)15-10-6-9-14(21)11-15/h3-11H,2,12H2,1H3,(H,22,25,28) |

InChI Key |

CTRUPGGFDZUABL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Neuropilin-1 (NRP1) Antagonist Binding to the b1 Domain: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of small molecule antagonists to the b1 domain of Neuropilin-1 (NRP1), a key receptor implicated in angiogenesis, neuronal guidance, and viral entry. This document summarizes quantitative binding data for notable NRP1 antagonists, details a representative experimental protocol for determining binding affinity, and visualizes key signaling pathways and experimental workflows.

Core Concepts

Neuropilin-1 is a transmembrane co-receptor that plays a crucial role in various physiological and pathological processes by binding to a diverse range of ligands, including Vascular Endothelial Growth Factor (VEGF) and Semaphorin 3A (Sema3A). The b1 domain of NRP1 contains a well-defined binding pocket that recognizes the C-terminal arginine residue of many of its ligands. Consequently, the development of antagonists that target this interaction is a promising therapeutic strategy for cancer and other diseases.

Quantitative Binding Affinity of NRP1 Antagonists

The binding affinities of various small molecule antagonists to the NRP1 b1 domain have been characterized using biophysical techniques such as Surface Plasmon Resonance (SPR). The equilibrium dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are key parameters used to quantify the potency of these antagonists. A lower Kd or IC50 value indicates a higher binding affinity.

| Antagonist | Alias | Binding Affinity (Kd) | IC50 | Assay Method |

| EG01377 | Compound 1 | 1.32 µM[1][2][3] | 609 nM (for NRP1-b1)[1][2] | Surface Plasmon Resonance (SPR) |

| EG00229 | - | - | 3 µM (VEGF-A binding to NRP1 b1) | Cell-free binding assay |

| NRP1 antagonist 1 | compound 12a | - | 19.1 µM | Not Specified |

Note: "NRP1 antagonist 2" (HY-147762) is often referred to as "Compound 1". Publicly available data for this specific catalog number is limited; however, it is frequently associated with the well-characterized antagonist EG01377.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity Determination

The following is a representative protocol for determining the binding affinity of a small molecule antagonist to the NRP1 b1 domain using Surface Plasmon Resonance (SPR), a label-free technique for real-time monitoring of molecular interactions.

Objective: To determine the equilibrium dissociation constant (Kd) of a small molecule antagonist for the NRP1 b1 domain.

Materials:

-

Recombinant human NRP1 b1b2 protein

-

Small molecule antagonist of interest

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 series)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., glycine-HCl, pH 2.5)

Methodology:

-

Sensor Chip Preparation and Ligand Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

-

Immobilize the recombinant NRP1 b1b2 protein to the desired level on one flow cell (the "active" surface). A typical immobilization level is 2000-4000 Response Units (RU).

-

Deactivate any remaining active esters by injecting ethanolamine.

-

A reference flow cell is prepared similarly but without the immobilized protein to serve as a control for non-specific binding and bulk refractive index changes.

-

-

Binding Analysis:

-

Prepare a dilution series of the small molecule antagonist in running buffer. A typical concentration range would span at least two orders of magnitude around the expected Kd.

-

Inject the different concentrations of the antagonist over both the active and reference flow cells at a constant flow rate.

-

Monitor the association and dissociation phases in real-time by recording the SPR signal (in RU).

-

Between each injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound antagonist.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to obtain the specific binding signal.

-

Plot the steady-state binding response against the antagonist concentration.

-

Fit the data to a 1:1 steady-state affinity model to determine the equilibrium dissociation constant (Kd).

-

Visualizing Molecular Interactions and Processes

NRP1 Signaling Pathways

Neuropilin-1 acts as a co-receptor, modulating the signaling of several key pathways, most notably the VEGF and TGF-β pathways, which are critical in angiogenesis and immune regulation.

Caption: NRP1 modulates VEGF and TGF-β signaling pathways.

Experimental Workflow for Binding Affinity Determination

The process of determining the binding affinity of an antagonist to NRP1 involves a series of well-defined steps, from preparing the necessary reagents to analyzing the final data.

References

The Selectivity Profile of NRP1 Antagonist EG01377: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropilin-1 (NRP1) has emerged as a critical multifaceted regulator in cancer biology, influencing key processes such as angiogenesis, tumor cell migration, and immune evasion.[1] Its role as a co-receptor for various growth factors, including Vascular Endothelial Growth Factor (VEGF), Transforming Growth Factor-beta (TGF-β), and Nerve Growth Factor (NGF), makes it an attractive therapeutic target.[1][2] This technical guide provides a comprehensive overview of the selectivity profile of the potent and selective small molecule NRP1 antagonist, EG01377, also referred to as "NRP1 antagonist 2". This document is intended for researchers, scientists, and drug development professionals seeking detailed information on the binding characteristics and off-target profile of this compound.

Core Compound: EG01377

EG01377 is a small molecule antagonist of Neuropilin-1, developed from the earlier lead compound EG00229.[3][4] It is designed to inhibit the interaction between NRP1 and its ligands, primarily VEGF-A, thereby modulating downstream signaling pathways implicated in tumorigenesis.

Quantitative Selectivity Profile

The selectivity of a therapeutic agent is paramount to its clinical success, minimizing off-target effects and maximizing therapeutic efficacy. The following tables summarize the known quantitative binding affinity and functional inhibition data for EG01377 and its parent compound, EG00229.

Table 1: Binding Affinity of EG01377 for Neuropilin-1

| Target | Ligand | Method | Affinity Constant | Reference |

| Neuropilin-1 (NRP1) | EG01377 | Surface Plasmon Resonance (SPR) | Kd = 1.32 µM | |

| NRP1-a1 domain | EG01377 | Not Specified | IC50 = 609 nM | |

| NRP1-b1 domain | EG01377 | Not Specified | IC50 = 609 nM |

Table 2: Selectivity of EG01377 and Parent Compound EG00229 Against Other Receptors

| Compound | Target Receptor | Finding | Implication | Reference |

| EG01377 | Neuropilin-2 (NRP2) | No detectable binding | High selectivity for NRP1 over the closely related NRP2. | |

| EG00229 | VEGFR-1 | No effect on VEGF-A binding | Selective for NRP1; does not directly interfere with VEGF-A binding to its primary signaling receptor, VEGFR-1. | |

| EG00229 | VEGFR-2 | No effect on VEGF-A binding | Selective for NRP1; does not directly interfere with VEGF-A binding to its primary signaling receptor, VEGFR-2. |

Signaling Pathways and Mechanism of Action

EG01377 exerts its biological effects by competitively binding to the VEGF-A binding site on the b1 domain of NRP1. This inhibition disrupts the formation of the NRP1/VEGF-A/VEGFR2 ternary complex, which is crucial for robust downstream signaling. The antagonist's mechanism of action impacts several key signaling cascades.

VEGF Signaling Pathway

NRP1 acts as a co-receptor for VEGFR2, enhancing VEGF-A-mediated signaling that promotes endothelial cell proliferation, migration, and survival. By blocking the NRP1-VEGF-A interaction, EG01377 attenuates VEGFR2 phosphorylation and subsequent downstream signaling.

Figure 1. Simplified schematic of the VEGF signaling pathway and the inhibitory action of EG01377.

TGF-β Signaling Pathway

NRP1 is also implicated in modulating TGF-β signaling, a pathway involved in immune regulation. EG01377 has been shown to block the production of TGF-β by regulatory T-cells (Tregs), suggesting a role in immunomodulation.

Figure 2. Overview of the TGF-β signaling pathway and the modulatory effect of EG01377.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the selectivity and functional effects of EG01377.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure biomolecular interactions in real-time.

Figure 3. Workflow for determining binding affinity using Surface Plasmon Resonance (SPR).

Protocol:

-

Ligand Immobilization: Recombinant human NRP1 protein is immobilized on a sensor chip (e.g., CM5) using standard amine coupling chemistry.

-

Analyte Injection: A series of concentrations of EG01377 in a suitable running buffer (e.g., HBS-EP) are injected over the sensor surface.

-

Data Acquisition: The association and dissociation of EG01377 are monitored in real-time by detecting changes in the surface plasmon resonance signal (measured in Resonance Units, RU).

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Western Blot for VEGFR-2 Phosphorylation

This assay assesses the functional consequence of NRP1 inhibition on VEGF-A-induced VEGFR-2 activation in endothelial cells.

Protocol:

-

Cell Culture and Starvation: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to near confluency and then serum-starved for several hours.

-

Inhibitor Pre-treatment: Cells are pre-incubated with varying concentrations of EG01377 or vehicle control for a specified time (e.g., 30 minutes).

-

VEGF-A Stimulation: Cells are stimulated with a fixed concentration of VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 10 minutes) to induce VEGFR-2 phosphorylation.

-

Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated VEGFR-2 (p-VEGFR-2) and total VEGFR-2.

-

Detection and Analysis: An HRP-conjugated secondary antibody and a chemiluminescent substrate are used for detection. Band intensities are quantified, and the ratio of p-VEGFR-2 to total VEGFR-2 is calculated to determine the inhibitory effect of EG01377.

In Vitro Angiogenesis (Tube Formation) Assay

This assay evaluates the effect of NRP1 inhibition on the ability of endothelial cells to form capillary-like structures.

Protocol:

-

Matrigel Coating: A 96-well plate is coated with a thin layer of Matrigel and allowed to solidify.

-

Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in the presence of varying concentrations of EG01377 or vehicle control, along with a pro-angiogenic stimulus like VEGF-A.

-

Incubation: The plate is incubated for several hours (e.g., 6-18 hours) to allow for tube formation.

-

Imaging and Quantification: The formation of tubular networks is visualized by microscopy and quantified by measuring parameters such as the number of junctions, total tube length, and number of loops.

Conclusion

The available data strongly indicate that EG01377 is a potent and highly selective antagonist of Neuropilin-1. Its selectivity for NRP1 over the closely related NRP2 is a key feature, and the lack of direct interference with VEGF-A binding to its primary receptors, VEGFR-1 and VEGFR-2, by its parent compound further underscores its targeted mechanism of action. While a comprehensive screening against a broad panel of kinases and other receptors would provide a more complete picture of its off-target profile, the current evidence supports its use as a valuable tool for investigating NRP1 biology and as a promising lead for the development of novel anti-cancer and immunomodulatory therapies. The detailed experimental protocols provided herein should facilitate further research and validation of this important compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The Small-Molecule Antagonist "NRP1 Antagonist 2" (EG00229): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropilin-1 (NRP1) is a transmembrane co-receptor involved in a multitude of physiological and pathological processes, including angiogenesis, neuronal guidance, and immune regulation.[1][2] Its role in promoting tumor growth and metastasis has made it an attractive target for cancer therapy.[2][3] "NRP1 antagonist 2," also known as EG00229, was one of the first small-molecule inhibitors developed to specifically target the interaction between NRP1 and its ligand, Vascular Endothelial Growth Factor A (VEGF-A).[4] This document provides a comprehensive technical overview of the chemical structure, properties, and mechanism of action of EG00229 and its more potent analog, EG01377.

Chemical Structure and Properties

EG00229 is a non-peptide small molecule designed to mimic the C-terminal arginine of VEGF-A, which is crucial for its binding to the b1 domain of NRP1. Its chemical structure and properties, along with those of the optimized antagonist EG01377, are detailed below.

Table 1: Chemical Properties of NRP1 Antagonists

| Property | EG00229 | EG01377 |

| IUPAC Name | N2-[[3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-2-thienyl]carbonyl]-L-arginine | (3-((5-(4-(Aminomethyl)phenyl)-2,3-dihydrobenzofuran)-7-sulfonamido)-thiophene-2-carbonyl)-L-arginine |

| Molecular Formula | C17H19N7O5S3 | C26H30N6O6S2 |

| Molecular Weight | 497.57 g/mol | 586.68 g/mol |

| CAS Number | 1018927-63-3 | 2227996-00-9 (free base) |

| Appearance | Pale-green solid | Not specified |

| Purity | ≥98% (HPLC) | Not specified |

Chemical Structures:

-

EG00229:

(SMILES string)

-

EG01377:

(Simplified representation)

Biological Activity and Quantitative Data

EG00229 and EG01377 have been characterized in various in vitro and in vivo assays to determine their potency and efficacy as NRP1 antagonists. The following tables summarize the key quantitative data.

Table 2: In Vitro Activity of NRP1 Antagonists

| Assay | EG00229 | EG01377 |

| NRP1 Binding Affinity (Kd) | Not specified | 1.32 μM |

| IC50 (VEGF-A binding to NRP1 b1 domain) | 3 μM | 609 nM (for both NRP1-a1 and NRP1-b1) |

| IC50 (125I-VEGF-A binding to PAE/NRP1 cells) | 8 μM | Not specified |

| IC50 (VEGF-A binding to HUVECs) | 23 μM | Not specified |

| IC50 (VEGFR2 Phosphorylation Inhibition) | ~30 µM (20% inhibition) | 30 μM (50% inhibition) |

Table 3: Pharmacokinetic Properties of EG01377 (in mice)

| Parameter | Value |

| Dose | 2 mg/kg (intravenous) |

| Half-life (T1/2) | 4.29 hours |

Mechanism of Action and Signaling Pathways

NRP1 functions as a co-receptor for VEGFR2, enhancing VEGF-A-mediated signaling that leads to angiogenesis, cell migration, and survival. EG00229 and EG01377 competitively inhibit the binding of VEGF-A to the b1 domain of NRP1, thereby attenuating downstream signaling cascades.

NRP1 Signaling Pathway Inhibition

The following diagram illustrates the canonical NRP1/VEGFR2 signaling pathway and the point of intervention by NRP1 antagonists.

Caption: NRP1/VEGFR2 signaling and antagonist inhibition.

Experimental Protocols

VEGF-A Binding Assay (Competitive ELISA)

This assay quantifies the ability of a compound to inhibit the binding of VEGF-A to NRP1.

Methodology:

-

Coating: 96-well plates are coated with recombinant human NRP1 protein and incubated overnight at 4°C.

-

Blocking: Plates are washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Competition: A fixed concentration of biotinylated VEGF-A is mixed with serial dilutions of the test compound (e.g., EG00229) and added to the wells. The plate is incubated for 2 hours at room temperature.

-

Detection: After washing, streptavidin-HRP conjugate is added to the wells and incubated for 1 hour.

-

Substrate Addition: A substrate solution (e.g., TMB) is added, and the reaction is stopped with a stop solution.

-

Measurement: The absorbance is read at 450 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Caption: Workflow for the VEGF-A binding assay.

VEGFR2 Phosphorylation Assay (Western Blot)

This assay determines the effect of NRP1 antagonists on VEGF-A-induced phosphorylation of VEGFR2 in endothelial cells.

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to near confluence in appropriate media.

-

Starvation: Cells are serum-starved for several hours to reduce basal receptor phosphorylation.

-

Treatment: Cells are pre-incubated with the test compound (e.g., EG01377) for a specified time (e.g., 30 minutes).

-

Stimulation: VEGF-A is added to the media to stimulate VEGFR2 phosphorylation for a short period (e.g., 5-10 minutes).

-

Lysis: Cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Western Blot: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-VEGFR2 and total VEGFR2.

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an ECL detection system.

-

Analysis: Band intensities are quantified, and the ratio of phosphorylated VEGFR2 to total VEGFR2 is calculated.

Caption: Workflow for the VEGFR2 phosphorylation assay.

Endothelial Cell Migration Assay (Transwell Assay)

This assay assesses the inhibitory effect of NRP1 antagonists on the migration of endothelial cells towards a chemoattractant.

Methodology:

-

Chamber Setup: Transwell inserts with a porous membrane are placed in a 24-well plate. The lower chamber is filled with media containing a chemoattractant (e.g., VEGF-A).

-

Cell Seeding: Endothelial cells (e.g., HUVECs), pre-treated with the test compound or vehicle, are seeded into the upper chamber in serum-free media.

-

Incubation: The plate is incubated for a period (e.g., 4-24 hours) to allow cell migration through the pores of the membrane towards the chemoattractant.

-

Cell Removal: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

-

Fixation and Staining: Migrated cells on the lower surface of the membrane are fixed with methanol and stained with a staining solution (e.g., Crystal Violet).

-

Quantification: The number of migrated cells is counted in several microscopic fields, or the stain is eluted and quantified by measuring its absorbance.

Caption: Workflow for the endothelial cell migration assay.

Conclusion

"this compound" (EG00229) and its successor EG01377 represent important tools for studying the biological functions of NRP1 and serve as lead compounds for the development of novel anti-angiogenic and anti-cancer therapies. Their ability to selectively inhibit the NRP1/VEGF-A interaction and downstream signaling pathways underscores the potential of targeting this axis in drug discovery. This technical guide provides a foundational understanding of these compounds for researchers and drug development professionals working in the field.

References

The Discovery and Synthesis of Potent Neuropilin-1 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropilin-1 (NRP1) has emerged as a critical multifaceted regulator in cancer biology, playing a significant role in tumor progression, angiogenesis, and immune evasion.[1][2] Its overexpression in numerous cancer types is often correlated with a poor prognosis, making it a compelling target for therapeutic intervention.[2][3] This technical guide provides an in-depth overview of the discovery and synthesis of a potent small-molecule NRP1 antagonist, referred to as Compound 1 (EG01377), which has demonstrated significant antiangiogenic, antimigratory, and antitumor effects.[4] This document details the rational design, chemical synthesis, and comprehensive biological evaluation of this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Introduction: The Rationale for Targeting Neuropilin-1

Neuropilin-1 is a transmembrane glycoprotein that acts as a co-receptor for a variety of extracellular ligands, including vascular endothelial growth factor (VEGF) and semaphorins. Its involvement in key signaling pathways that drive tumor growth and metastasis underscores its therapeutic potential. NRP1 enhances VEGF-A-mediated signaling through its receptor, VEGFR2, a critical process for tumor angiogenesis. Furthermore, NRP1 is implicated in the regulation of the tumor microenvironment and immune response, particularly through its interaction with transforming growth factor-beta (TGF-β).

The development of small-molecule inhibitors targeting the interaction between NRP1 and its ligands presents a promising strategy for cancer therapy. These antagonists have the potential to simultaneously inhibit tumor angiogenesis, block tumor cell migration, and modulate the immune response, offering a multi-pronged attack on cancer progression.

Discovery of a Novel NRP1 Antagonist: Compound 1 (EG01377)

The discovery of Compound 1 (EG01377) was a result of a structure-based drug design approach, building upon a previously identified NRP1 inhibitor, EG00229. The design strategy focused on optimizing the interactions within the NRP1 binding pocket to enhance potency and drug-like properties.

Design Strategy

The design of this new series of antagonists was informed by X-ray crystal structures of the parent compound EG00229 bound to the b1 domain of NRP1. The goal was to introduce additional hydrogen bonding interactions with specific amino acid residues in the binding pocket to improve affinity and potency. This led to the synthesis of a focused library of compounds, from which Compound 1 emerged as a lead candidate with suitable properties for further investigation.

Synthesis Pathway of Compound 1 (EG01377)

The synthesis of Compound 1, chemically named (3-((5-(4-(Aminomethyl)phenyl)-2,3-dihydrobenzofuran)-7-sulfonamido)thiophene-2-carbonyl)-l-arginine, involves a multi-step process. A key step in the synthesis is a Suzuki coupling reaction.

Key Synthetic Step: Suzuki Coupling

The standard method for Suzuki coupling was utilized with (4-(aminomethyl)phenyl)boronic acid as a key reagent. This reaction is crucial for constructing the core structure of the molecule.

Below is a generalized representation of a synthetic workflow that could lead to compounds like EG01377.

References

- 1. Neuropilin-1: A Multifaceted Target for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuropilin-1: A Multifaceted Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Neuropilin-1: A Key Protein to Consider in the Progression of Pediatric Brain Tumors [frontiersin.org]

- 4. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of NRP1 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Neuropilin-1 (NRP1) antagonists. NRP1 is a multifunctional transmembrane receptor implicated in a variety of physiological and pathological processes, including angiogenesis, neuronal guidance, and immune regulation.[1][2] Its role as a co-receptor for vascular endothelial growth factor (VEGF) and other signaling molecules has made it a compelling target for therapeutic intervention in oncology and other diseases.[1][3][4] This document outlines the key experimental protocols, data interpretation, and signaling pathways relevant to the preclinical evaluation of novel NRP1 inhibitors.

Core Signaling Pathways of NRP1

NRP1 functions as a co-receptor, primarily for members of the VEGF family and class 3 semaphorins, modulating their signaling through other receptors like VEGFR2 and plexins. Understanding these pathways is critical for designing and interpreting functional assays for NRP1 antagonists.

NRP1-VEGF Signaling

A primary function of NRP1 in endothelial cells is to enhance VEGFR2 signaling in response to VEGF-A165. NRP1 binds to VEGF-A165 and forms a ternary complex with VEGFR2, which potentiates downstream signaling cascades crucial for angiogenesis, including cell proliferation, migration, and survival. Key downstream effectors include the ERK and Akt pathways. Antagonists targeting the VEGF binding site on NRP1 are designed to disrupt this complex formation and inhibit these pro-angiogenic signals.

NRP1 and TGF-β Signaling

NRP1 can also modulate transforming growth factor-beta (TGF-β) signaling, a pathway involved in immune regulation. In regulatory T cells (Tregs), NRP1 expression is associated with their function and survival. Small molecule NRP1 antagonists have been shown to reduce TGF-β production in Tregs, suggesting a role in modulating the tumor microenvironment and immune response.

Quantitative Data Summary

The in vitro characterization of an NRP1 antagonist involves quantifying its binding affinity and functional potency. The data below is compiled from published studies on representative small-molecule and peptide antagonists of NRP1.

| Compound/Antagonist | Type | Target Domain | Assay | Affinity (KD) | Potency (IC50/EC50) | Selectivity | Reference |

| EG01377 (Compound 1) | Small Molecule | b1 | SPR | ~0.5 µM (ITC) | ~30 µM (VEGFR2 Phos.) | Selective vs. NRP2 | |

| EG00229 | Small Molecule | b1 | SPR | Not specified | >30 µM (VEGFR2 Phos.) | Not specified | |

| DG1 | Peptide | Not specified | SPR | 1.40 ± 0.23 µmol/L | ~40 µmol/L (VEGFR2 Phos.) | Specific to NRP1 | |

| DG2 | Peptide | Not specified | SPR | 5.37 ± 0.49 µmol/L | ~40 µmol/L (VEGFR2 Phos.) | Specific to NRP1 | |

| ATWLPPR | Peptide | Not specified | Not specified | Low Affinity | Not specified | Not specified | |

| EG3287 | Bicyclic Peptide | Not specified | Not specified | Not specified | Not specified | Not specified | |

| 10a | Small Molecule | b1 | SPR | 3.76 ± 0.52 µM | Not specified | Not specified | |

| 9a | Small Molecule | b1 | SPR | 14.43 ± 3.76 µM | Not specified | Not specified |

Note: Data is aggregated from multiple sources and assay conditions may vary.

Experimental Protocols

A robust in vitro characterization workflow is essential for evaluating the efficacy and mechanism of action of a novel NRP1 antagonist.

Biochemical Binding Assays

These assays directly measure the interaction between the antagonist and the NRP1 protein.

Surface Plasmon Resonance (SPR):

-

Objective: To determine the binding affinity (KD), association rate (ka), and dissociation rate (kd) of the antagonist to NRP1.

-

Methodology:

-

Recombinant NRP1 protein (typically the b1b2 domain, which contains the VEGF binding site) is immobilized on a sensor chip.

-

A series of concentrations of the antagonist are flowed over the chip surface.

-

The change in the refractive index at the surface, which is proportional to the mass of bound antagonist, is measured in real-time.

-

Data is fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate kinetic and affinity constants.

-

Isothermal Titration Calorimetry (ITC):

-

Objective: To provide an orthogonal measurement of binding affinity and determine the thermodynamics of the interaction.

-

Methodology:

-

A solution of the NRP1 protein is placed in the sample cell of the calorimeter.

-

The antagonist solution is titrated into the sample cell in small, precise injections.

-

The heat released or absorbed upon binding is measured directly.

-

The resulting data is used to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

-

Cell-Free Competition Assays

These assays confirm that the antagonist can disrupt the interaction between NRP1 and its natural ligand, VEGF.

ELISA-based Competition Assay:

-

Objective: To measure the ability of the antagonist to inhibit the binding of VEGF to NRP1.

-

Methodology:

-

Microtiter plates are coated with recombinant NRP1 protein.

-

A constant concentration of biotinylated VEGF-A165 (bt-VEGF) is mixed with varying concentrations of the antagonist.

-

This mixture is added to the NRP1-coated wells and incubated.

-

After washing, bound bt-VEGF is detected using a streptavidin-HRP conjugate and a colorimetric substrate.

-

The signal is inversely proportional to the antagonist's ability to compete for binding. IC50 values are calculated from the dose-response curve.

-

Cell-Based Functional Assays

These assays evaluate the antagonist's effect on NRP1-mediated cellular processes. Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used as they endogenously express NRP1 and VEGFR2.

VEGFR2 Phosphorylation Assay:

-

Objective: To determine if the antagonist can inhibit VEGF-induced activation of its signaling receptor, VEGFR2.

-

Methodology:

-

Serum-starved HUVECs are pre-treated with various concentrations of the NRP1 antagonist.

-

The cells are then stimulated with a sub-maximal concentration of VEGF-A165 for a short period (e.g., 10 minutes).

-

Cells are lysed, and protein extracts are analyzed by Western blot using antibodies specific for phosphorylated VEGFR2 (pVEGFR2) and total VEGFR2.

-

The ratio of pVEGFR2 to total VEGFR2 is quantified to determine the extent of inhibition.

-

Cell Migration/Invasion Assay:

-

Objective: To assess the antagonist's ability to inhibit VEGF-driven endothelial cell migration.

-

Methodology:

-

A Boyden chamber or similar transwell system is used, with a porous membrane separating the upper and lower chambers.

-

HUVECs, pre-treated with the antagonist, are seeded in the upper chamber.

-

The lower chamber contains media with VEGF-A165 as a chemoattractant.

-

After several hours of incubation, non-migrated cells are removed from the top of the membrane.

-

Cells that have migrated to the underside of the membrane are fixed, stained, and counted.

-

Tube Formation (Angiogenesis) Assay:

-

Objective: To model the anti-angiogenic potential of the antagonist in vitro.

-

Methodology:

-

A layer of basement membrane extract (e.g., Matrigel) is polymerized in a multi-well plate.

-

HUVECs are seeded onto the Matrigel in the presence of VEGF and varying concentrations of the antagonist.

-

Over several hours, endothelial cells will form capillary-like structures (tubes).

-

The extent of network formation (e.g., total network area, length, and number of branching points) is quantified using microscopy and image analysis software.

-

Selectivity Assays

It is crucial to demonstrate that the antagonist is selective for NRP1 over other related receptors, such as NRP2. This is typically achieved by performing binding assays (e.g., SPR) with immobilized recombinant NRP2 protein and showing a lack of significant binding.

Conclusion

The in vitro characterization of an "NRP1 antagonist 2" requires a multi-assay approach, progressing from direct biochemical binding to cell-based functional readouts. By systematically quantifying binding affinity, confirming competitive inhibition of the NRP1-VEGF interaction, and demonstrating suppression of downstream signaling and key angiogenic processes, researchers can build a robust preclinical data package. This comprehensive evaluation is essential for validating novel antagonists and advancing them into the next stages of drug development.

References

- 1. Endothelial Neuropilin-1: a multifaced signal transducer with an emerging role in inflammation and atherosclerosis beyond angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

A Technical Guide to the Impact of NRP1 Antagonists on Neuropilin-1 Mediated Viral Entry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropilin-1 (NRP1) has been identified as a host factor for the entry of several viruses, including SARS-CoV-2, the causative agent of COVID-19.[1][2][3] The viral spike (S) protein, after being cleaved by the host protease furin, exposes a C-terminal RRAR motif that mimics the C-end rule (CendR) motif of endogenous NRP1 ligands.[1][4] This allows the S1 subunit of the spike protein to bind to the b1 domain of NRP1, facilitating viral entry into host cells. This interaction has made NRP1 an attractive target for the development of antiviral therapeutics.

This technical guide focuses on the impact of a representative small molecule NRP1 antagonist, EG00229, on NRP1-mediated viral entry. EG00229 was originally developed as an inhibitor of the interaction between Vascular Endothelial Growth Factor A (VEGF-A) and NRP1. It functions by binding to the CendR pocket within the b1 domain of NRP1, the same site utilized by the SARS-CoV-2 spike protein. This guide will provide a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with the use of EG00229 as a tool to inhibit NRP1-mediated viral entry.

Quantitative Data Summary

The following tables summarize the key quantitative data for the NRP1 antagonist EG00229, including its binding affinity to NRP1 and its inhibitory activity against ligand binding and viral infection.

| Parameter | Value | Assay Conditions | Reference |

| Binding Affinity (Kd) | 5.1 µM | Isothermal Titration Calorimetry (ITC), pH 7.5 | |

| 11.0 µM | Isothermal Titration Calorimetry (ITC), pH 5.5 | ||

| IC50 (VEGF-A Binding) | 3 µM | Biotinylated VEGF-A binding to purified NRP1 b1 domain | |

| 8 µM | 125I-VEGF-A binding to PAE/NRP1 cells | ||

| 23 µM | VEGF-A binding to HUVECs | ||

| Inhibition of Viral Infection | Reduction in SARS-CoV-2 infection | Caco-2 cells, 7 and 16 hours post-infection |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of NRP1 antagonists on viral entry.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Objective: To determine the binding affinity (Kd) of the NRP1 antagonist to the NRP1 b1 domain.

Materials:

-

Purified recombinant NRP1 b1 domain

-

EG00229

-

ITC instrument

-

Appropriate buffer (e.g., PBS, pH 7.5 and pH 5.5)

Protocol:

-

Prepare a solution of the NRP1 b1 domain in the desired buffer at a concentration of approximately 10-50 µM in the ITC cell.

-

Prepare a solution of EG00229 in the same buffer at a concentration of approximately 100-500 µM in the injection syringe.

-

Set the ITC instrument to the desired temperature (e.g., 25°C).

-

Perform a series of injections of the EG00229 solution into the NRP1 b1 domain solution.

-

Record the heat changes associated with each injection.

-

Analyze the resulting data using the instrument's software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Competitive VEGF-A Binding Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the NRP1 antagonist in preventing the binding of VEGF-A to NRP1.

Materials:

-

Cells expressing NRP1 (e.g., Porcine Aortic Endothelial cells transfected with NRP1 - PAE/NRP1)

-

Radiolabeled 125I-VEGF-A or biotinylated VEGF-A

-

EG00229 at various concentrations

-

Binding buffer (e.g., DMEM with 0.1% BSA)

-

Scintillation counter or appropriate detection system for biotinylated protein

Protocol:

-

Plate the NRP1-expressing cells in a multi-well plate and allow them to adhere.

-

Wash the cells with binding buffer.

-

Pre-incubate the cells with increasing concentrations of EG00229 for a specified time (e.g., 30 minutes) at 4°C.

-

Add a constant concentration of 125I-VEGF-A to the wells and incubate for a further period (e.g., 2 hours) at 4°C to allow binding to reach equilibrium.

-

Wash the cells extensively with cold binding buffer to remove unbound 125I-VEGF-A.

-

Lyse the cells and measure the amount of bound radioactivity using a scintillation counter.

-

Plot the percentage of inhibition of 125I-VEGF-A binding as a function of the EG00229 concentration and determine the IC50 value.

SARS-CoV-2 Infection Assay

Objective: To evaluate the ability of the NRP1 antagonist to inhibit SARS-CoV-2 infection in a relevant cell line.

Materials:

-

Caco-2 cells (or other susceptible cell lines)

-

SARS-CoV-2 virus stock

-

EG00229

-

Cell culture medium

-

Reagents for viral RNA extraction and RT-qPCR or immunofluorescence staining for viral proteins

Protocol:

-

Seed Caco-2 cells in a multi-well plate and grow to confluence.

-

Pre-treat the cells with various concentrations of EG00229 for a specified time (e.g., 1 hour).

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

After the incubation period (e.g., 1 hour), remove the virus inoculum and add fresh medium containing the respective concentrations of EG00229.

-

Incubate the cells for a defined period (e.g., 7 and 16 hours).

-

At the end of the incubation, either:

-

Extract total RNA from the cells and perform RT-qPCR to quantify viral RNA levels.

-

Fix and permeabilize the cells and perform immunofluorescence staining for a viral protein (e.g., nucleocapsid) to visualize and quantify infected cells.

-

-

Calculate the percentage of infection inhibition relative to the untreated control.

Visualizations

Signaling Pathway of NRP1-Mediated Viral Entry and Inhibition

Caption: NRP1-mediated SARS-CoV-2 entry and its inhibition by EG00229.

Experimental Workflow for Viral Infection Assay

Caption: Workflow for assessing the inhibition of SARS-CoV-2 infection.

Logical Relationship of NRP1 Antagonist Action

Caption: Logical diagram of competitive inhibition at the NRP1 binding site.

References

- 1. Neuropilin-1 is a host factor for SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting neuropilins as a viable SARS‐CoV‐2 treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuropilin 1: A Novel Entry Factor for SARS-CoV-2 Infection and a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of NRP1 Antagonist "Compound 2" (EG00229) in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies on the Neuropilin-1 (NRP1) antagonist, "Compound 2," also known as EG00229, and its more potent analogue, EG01377, in various cancer cell lines. This document details the mechanism of action, summarizes key quantitative findings, outlines experimental protocols, and visualizes the associated signaling pathways.

Introduction to NRP1 and its Antagonism in Cancer

Neuropilin-1 (NRP1) is a transmembrane co-receptor involved in diverse cellular processes, including neuronal guidance, angiogenesis, and immune regulation.[1][2] In the context of oncology, NRP1 is frequently overexpressed in various tumor types, which correlates with poor prognosis.[3][4] It primarily functions as a co-receptor for vascular endothelial growth factor (VEGF), enhancing VEGF signaling through VEGF receptor 2 (VEGFR2), a key driver of tumor angiogenesis.[4] NRP1 can also mediate signaling in a VEGFR-independent manner and is implicated in tumor cell migration, invasion, and resistance to therapy.

Small molecule antagonists of NRP1, such as EG00229, have been developed to disrupt the interaction between NRP1 and its ligands, notably VEGF. These antagonists represent a promising therapeutic strategy to inhibit tumor growth and progression by targeting both the tumor vasculature and the cancer cells directly.

Quantitative Data Summary

The following tables summarize the quantitative effects of the NRP1 antagonists EG00229 and its derivative EG01377 on various cancer cell lines.

Table 1: In Vitro Efficacy of EG00229 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |

| A549 | Non-Small Cell Lung Carcinoma | Cell Viability | 100 µM | Increased potency of paclitaxel and 5-fluorouracil | |

| A549 | Non-Small Cell Lung Carcinoma | Adhesion to ECM | Not Specified | Reduction in cell adhesion | |

| ACHN | Kidney Carcinoma | Migration | Not Specified | Significant inhibition of cell migration | |

| DU145 | Prostate Carcinoma | VEGF Binding | Not Specified | Potent displacement of VEGF binding | |

| Epidermal Cancer Stem Cells | Squamous Cell Carcinoma | Spheroid Formation | Increasing concentrations | Reduction in spheroid size |

Table 2: In Vitro Efficacy of EG01377 (a potent analogue of EG00229)

| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |

| PC-3 | Prostate Cancer | Protein Phosphorylation | 20, 40, 80 µM | Attenuation of EGFR, AKT, GSK3β, and mTOR phosphorylation | |

| DU-145 | Prostate Cancer | Protein Phosphorylation | 20, 40, 80 µM | Attenuation of EGFR, AKT, GSK3β, and mTOR phosphorylation | |

| PC-3 | Prostate Cancer | Colony Formation | 20, 40, 80 µM | Significant attenuation of clone formation | |

| DU-145 | Prostate Cancer | Colony Formation | 20, 40, 80 µM | Significant attenuation of clone formation | |

| HUVEC | Endothelial Cells | VEGF-R2 Phosphorylation | 3-30 µM | Inhibition of VEGF-A stimulated phosphorylation | |

| HUVEC | Endothelial Cells | Migration | 30 µM | Significant reduction in migration in response to VEGF-A | |

| A375P | Malignant Melanoma | Spheroid Outgrowth | 30 µM | Reduction of VEGF-induced spheroid outgrowth |

Signaling Pathways and Mechanism of Action

NRP1 antagonists like EG00229 and EG01377 primarily exert their effects by competitively inhibiting the binding of VEGF-A to the b1 domain of NRP1. This disruption has several downstream consequences for cancer cells and the tumor microenvironment.

-

Inhibition of Angiogenesis: By blocking VEGF-A binding to NRP1, these antagonists attenuate VEGFR2 phosphorylation in endothelial cells, a critical step in the initiation of the angiogenic signaling cascade. This leads to reduced endothelial cell migration, proliferation, and tube formation.

-

Direct Anti-Tumor Effects: In cancer cells that express NRP1, these antagonists can inhibit autocrine VEGF signaling, which has been shown to be important for the survival and proliferation of cancer stem cells.

-

Modulation of Downstream Signaling: The inhibition of the NRP1/VEGF axis leads to the downregulation of pro-survival and pro-proliferative signaling pathways, including the PI3K/Akt/mTOR and STAT3 pathways.

-

Immune Modulation: NRP1 is also expressed on regulatory T cells (Tregs), and its blockade can reduce the production of TGF-β, an immunosuppressive cytokine, thereby potentially enhancing anti-tumor immunity.

The following diagram illustrates the key signaling pathways affected by NRP1 antagonists.

Figure 1. NRP1 Signaling Pathway and Point of Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of NRP1 antagonists in cancer cell lines.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of the NRP1 antagonist (e.g., EG00229 or EG01377) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of cells to migrate and close a "wound" created in a confluent monolayer.

-

Cell Seeding: Grow cells to a confluent monolayer in a 6-well plate.

-

Wound Creation: Create a scratch or "wound" in the monolayer using a sterile 200 µL pipette tip.

-

Washing: Wash the cells with PBS to remove detached cells.

-

Treatment: Add fresh medium containing the NRP1 antagonist at the desired concentration.

-

Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours) using a microscope.

-

Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure.

Transwell Invasion Assay

This assay evaluates the invasive potential of cancer cells through a basement membrane matrix.

-

Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.

-

Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber.

-

Treatment: Add the NRP1 antagonist to the upper chamber.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.

-

Cell Staining and Counting: Remove non-invading cells from the upper surface of the insert. Fix and stain the invading cells on the lower surface with crystal violet.

-

Data Analysis: Count the number of invading cells in several microscopic fields and compare the treated groups to the control.

Western Blotting for Signaling Proteins

This technique is used to detect and quantify the levels of specific proteins involved in signaling pathways.

-

Cell Lysis: Treat cells with the NRP1 antagonist for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, phospho-VEGFR2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

The following diagram illustrates a general experimental workflow for screening and characterizing NRP1 antagonists.

Figure 2. General Experimental Workflow for NRP1 Antagonist Evaluation.

Conclusion

Preliminary studies on the NRP1 antagonist "Compound 2" (EG00229) and its analogues have demonstrated promising anti-cancer activities in a variety of cancer cell lines. By inhibiting the NRP1/VEGF signaling axis, these compounds can effectively reduce cancer cell proliferation, migration, and invasion, as well as inhibit angiogenesis. The detailed protocols and data presented in this guide provide a solid foundation for further research and development of NRP1-targeted therapies in oncology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. immune-system-research.com [immune-system-research.com]

- 3. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

NRP1 Antagonist EG01377: A Technical Guide to its Anti-Angiogenic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuropilin-1 (NRP1) has emerged as a critical co-receptor in mediating angiogenic signaling, primarily through its interaction with Vascular Endothelial Growth Factor A (VEGF-A). Its overexpression is correlated with tumor progression and angiogenesis, making it a compelling target for anti-cancer therapies. This technical guide provides an in-depth overview of the small molecule NRP1 antagonist, EG01377 (also referred to as NRP1 antagonist 2 or Compound 1), a potent and selective inhibitor of the NRP1/VEGF-A interaction. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, provides comprehensive experimental protocols for its evaluation, and visualizes the core biological pathways and experimental workflows.

Mechanism of Action and Signaling Pathways

EG01377 is a second-generation small molecule antagonist designed as a more potent derivative of the earlier NRP1 inhibitor, EG00229. It selectively targets the VEGF-A binding site on the b1 domain of NRP1, thereby preventing the interaction between NRP1 and VEGF-A.[1][2] This inhibition has two major downstream consequences on angiogenic signaling:

-

Inhibition of NRP1-mediated potentiation of VEGFR2 Signaling: NRP1 acts as a co-receptor for VEGF Receptor 2 (VEGFR2), enhancing its signaling cascade upon VEGF-A binding. By blocking the VEGF-A/NRP1 interaction, EG01377 attenuates the phosphorylation of VEGFR2, a critical step in initiating downstream pro-angiogenic signals.[1][3] This leads to the reduced activation of pathways involved in endothelial cell proliferation, migration, and survival.

-

Disruption of Endothelial Cell Migration and Tube Formation: The NRP1-mediated signaling is crucial for the chemotactic migration of endothelial cells towards a VEGF-A gradient and their subsequent organization into tubular structures, the hallmark of angiogenesis.[4] EG01377 effectively disrupts these processes, leading to a significant reduction in the formation of new blood vessels.

The signaling pathway affected by EG01377 is illustrated below:

Figure 1: Simplified signaling pathway of VEGF-A and the inhibitory action of EG01377.

Quantitative Data Summary

The anti-angiogenic potential of EG01377 has been quantified in various in vitro and ex vivo assays. The following tables summarize the key findings.

| Parameter | Value | Assay | Reference |

| Binding Affinity (Kd) | 1.32 µM | Surface Plasmon Resonance (SPR) | |

| IC50 (NRP1-a1 binding) | 609 nM | Competitive Binding Assay | |

| IC50 (NRP1-b1 binding) | 609 nM | Competitive Binding Assay | |

| IC50 (VEGFR2 Phosphorylation) | ~30 µM | Western Blot Analysis in HUVECs |

Table 1: Binding Affinity and Inhibitory Concentrations of EG01377.

| Assay | Treatment | Result | Reference |

| HUVEC Migration (Transwell Assay) | 30 µM EG01377 | Significant reduction in migration towards VEGF-A | |

| Wound Closure Assay (Chemokinesis) | 30 µM EG01377 | Delayed wound closure over 5 days | |

| Tube Formation Assay (on Matrigel) | 30 µM EG01377 | Reduced network area, length, and branching points | |

| Aortic Ring Assay | 30 µM EG01377 | Reduction in VEGF-induced microvessel sprouting | |

| Melanoma Spheroid Outgrowth | 30 µM EG01377 | Reduced spheroid outgrowth in combination with VEGF-A |

Table 2: In Vitro and Ex Vivo Anti-Angiogenic Activity of EG01377.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the anti-angiogenic properties of EG01377.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol determines the binding kinetics and affinity of EG01377 to NRP1.

-

Immobilization: Recombinant human NRP1-b1 domain is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

-

Binding Analysis: A series of concentrations of EG01377 in a suitable running buffer (e.g., HBS-EP+) are injected over the sensor chip surface.

-

Data Acquisition: The association and dissociation phases are monitored in real-time.

-

Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Figure 2: Workflow for determining binding affinity using Surface Plasmon Resonance.

HUVEC Migration Assay (Transwell)

This assay assesses the effect of EG01377 on the chemotactic migration of Human Umbilical Vein Endothelial Cells (HUVECs).

-

Cell Culture: HUVECs are cultured in endothelial growth medium.

-

Assay Setup: A Transwell insert with a porous membrane (e.g., 8 µm pores) is placed in a 24-well plate. The lower chamber is filled with serum-free medium containing VEGF-A as a chemoattractant, with or without EG01377.

-

Cell Seeding: HUVECs are seeded into the upper chamber of the Transwell insert in serum-free medium.

-

Incubation: The plate is incubated for a defined period (e.g., 4-6 hours) to allow for cell migration.

-

Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Tube Formation Assay

This assay evaluates the ability of HUVECs to form capillary-like structures, a key step in angiogenesis.

-

Plate Coating: A 96-well plate is coated with a layer of Matrigel and allowed to solidify.

-

Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in the presence of VEGF-A, with or without different concentrations of EG01377.

-

Incubation: The plate is incubated for a period of 4-18 hours to allow for the formation of tubular networks.

-

Imaging and Analysis: The formation of tube-like structures is observed and captured using a microscope. The total tube length, number of junctions, and number of branches are quantified using image analysis software.

Aortic Ring Assay

This ex vivo assay provides a more complex model of angiogenesis, incorporating multiple cell types and their interactions.

-

Aorta Extraction: Thoracic aortas are dissected from rats or mice under sterile conditions.

-

Ring Preparation: The aortas are cleaned of periadventitial fat and connective tissue and cross-sectioned into 1 mm thick rings.

-

Embedding: The aortic rings are embedded in a collagen gel or Matrigel in a 48-well plate.

-

Treatment: The rings are cultured in endothelial cell growth medium supplemented with VEGF-A, with or without EG01377.

-

Analysis: The outgrowth of microvessels from the aortic rings is monitored and quantified over several days. The area of sprouting is measured using image analysis software.

Figure 3: Experimental workflow for the ex vivo aortic ring assay.

Conclusion and Future Directions

The NRP1 antagonist EG01377 demonstrates significant potential as an anti-angiogenic agent. Its ability to selectively inhibit the NRP1/VEGF-A interaction, leading to the attenuation of VEGFR2 signaling and the disruption of key angiogenic processes in endothelial cells, provides a strong rationale for its further development. The quantitative data from a range of in vitro and ex vivo assays consistently support its anti-angiogenic efficacy.

Future research should focus on in vivo studies to evaluate the anti-tumor efficacy and pharmacokinetic/pharmacodynamic profile of EG01377 in relevant cancer models. Furthermore, exploring its potential in combination with other anti-cancer therapies, such as conventional chemotherapy or other anti-angiogenic agents targeting different pathways, could reveal synergistic effects and provide more durable therapeutic responses. The detailed protocols provided herein offer a robust framework for the continued investigation of EG01377 and other novel NRP1 antagonists.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Probing the Periphery: An In-depth Technical Guide to the Exploration of NRP1 Antagonism in Pain Research Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the burgeoning field of Neuropilin-1 (NRP1) antagonism in preclinical pain research. NRP1, a transmembrane co-receptor, has emerged as a critical modulator of pain signaling by interacting with key pro-nociceptive factors, including Vascular Endothelial Growth Factor-A (VEGF-A) and Nerve Growth Factor (NGF).[1][2][3] The exploration of NRP1 antagonists, therefore, presents a promising, non-opioid avenue for the development of novel analgesics.[1] This document details the underlying signaling pathways, experimental methodologies employed to investigate NRP1's role in nociception, and quantitative outcomes from key studies.

Core Signaling Pathways Involving NRP1 in Pain

NRP1 lacks an intrinsic catalytic domain and functions as a co-receptor, primarily for receptor tyrosine kinases, to potentiate downstream signaling in response to various ligands.[1] In the context of pain, two principal signaling axes involving NRP1 have been extensively studied: the VEGF-A/VEGFR2/NRP1 pathway and the NGF/TrkA/NRP1 pathway.

VEGF-A/VEGFR2/NRP1 Signaling Axis

Vascular Endothelial Growth Factor-A (VEGF-A) is a pro-nociceptive factor known to cause neuronal sensitization and pain. It binds to VEGF Receptor 2 (VEGFR2) and NRP1 on the surface of sensory neurons. The formation of this complex enhances the activity of voltage-gated ion channels, such as NaV1.7 and CaV2.2, leading to ectopic firing of nociceptive neurons and heightened pain states. This signaling cascade has been implicated in chronic pain conditions like neuropathic pain.

Caption: VEGF-A/NRP1 Signaling Pathway in Nociceptors.

NGF/TrkA/NRP1 Signaling Axis

Nerve Growth Factor (NGF) is a well-validated mediator of inflammatory and chronic pain. Recent studies have revealed that NRP1 acts as a co-receptor for the primary NGF receptor, Tropomyosin receptor kinase A (TrkA). NRP1 facilitates NGF/TrkA signaling through a dual mechanism: it directly binds NGF, increasing its local concentration for TrkA engagement, and it acts as a chaperone, trafficking TrkA from its site of synthesis to the plasma membrane and signaling endosomes. This enhanced signaling leads to the sensitization of ion channels like TRPV1 and increased neuronal excitability. The adaptor protein GIPC1 is crucial for scaffolding the NRP1/TrkA complex.

Caption: Dual Role of NRP1 in NGF/TrkA Pain Signaling.

Quantitative Data from Preclinical Studies

The efficacy of NRP1 antagonism has been quantified across various experimental paradigms. The following tables summarize key findings from studies using different NRP1 inhibitors, which are collectively considered under the "this compound" exploration framework.

Table 1: In Vitro Efficacy of NRP1 Antagonists

| Antagonist Type | Model System | Ligand | Measured Parameter | Result | Reference |

| Small Molecule (EG00229) | Mouse DRG Neurons | NGF | TRPV1 Sensitization (Capsaicin-induced Ca2+ influx) | Concentration-dependent inhibition. 30 μM prevented sensitization. | |

| Small Molecule (NRP1-4) | Rat DRG Neurons | VEGF-A | Neuronal Firing Threshold | Blocked VEGF-A-induced decrease in firing threshold. | |

| Small Molecule (NRP1-4) | Rat DRG Neurons | VEGF-A | NaV1.7 & CaV2.2 Currents | Blocked VEGF-A-mediated potentiation of currents. | |

| Monoclonal Antibody (vesencumab) | Human & Mouse DRG Neurons | NGF | Action Potential Firing | Suppressed NGF-stimulated excitation. | |

| NRP1 Knockdown (CRISPR/Cas9) | Rat DRG Neurons | VEGF-A | CaV2.2 & NaV1.7 Currents | Reduced VEGF-A-mediated increases in currents. |

Table 2: In Vivo Efficacy of NRP1 Antagonists in Pain Models

| Antagonist Type | Animal Model | Pain Type | Administration | Measured Outcome | Result | Reference |

| Small Molecule (NRP1-4) | Rat Spared Nerve Injury (SNI) | Neuropathic | Intrathecal | Mechanical Allodynia | Significantly attenuated mechanical hypersensitivity. | |

| Small Molecule (NRP1-4) | Rat Spinal Nerve Ligation (SNL) | Neuropathic | Intravenous | Mechanical Allodynia & Thermal Hyperalgesia | Reversed both mechanical allodynia and thermal hyperalgesia. | |

| NRP1 Knockdown (Lentivirus-CRISPR) | Rat Spinal Nerve Injury | Neuropathic | Intrathecal | Mechanical Allodynia & Thermal Hyperalgesia | Prevented development of pain behaviors. | |

| Monoclonal Antibody (vesencumab) | Mouse Model | Inflammatory (NGF-induced) | Systemic | Nocifensive Behaviors | Abrogated NGF-evoked nociception. |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the exploration of NRP1 antagonists.

Primary Sensory Neuron Culture and Electrophysiology

Objective: To assess the effect of NRP1 antagonists on the excitability of sensory neurons.

Protocol:

-

Neuron Dissociation: Dorsal Root Ganglia (DRG) are dissected from adult rats or mice. The ganglia are enzymatically digested (e.g., with collagenase and dispase) and mechanically dissociated into a single-cell suspension.

-

Cell Culture: Neurons are plated on laminin/poly-D-lysine coated glass coverslips and cultured in a defined neurobasal medium supplemented with growth factors.

-

Electrophysiological Recording:

-

Whole-Cell Patch Clamp: After 24-48 hours in culture, recordings are made from small-diameter nociceptive neurons.

-

Current-Clamp: To measure neuronal excitability (rheobase, action potential firing), neurons are held at their resting membrane potential, and depolarizing current steps are injected.

-

Voltage-Clamp: To measure specific ion channel currents (e.g., NaV1.7, CaV2.2), neurons are held at a specific voltage, and voltage steps are applied to elicit channel opening.

-

-

Pharmacology: The pro-nociceptive ligand (VEGF-A or NGF) is applied to the bath to induce hyperexcitability or potentiate currents. The NRP1 antagonist is co-applied or pre-incubated to assess its inhibitory effect.

In Vivo Models of Neuropathic Pain

Objective: To evaluate the anti-allodynic and anti-hyperalgesic effects of NRP1 antagonists in a chronic pain state.

Protocol (Spinal Nerve Ligation - SNL Model):

-

Animal Surgery: Under deep anesthesia, the L5 and L6 spinal nerves of an adult rat are exposed. The nerves are then tightly ligated with silk suture. This procedure induces robust and lasting signs of neuropathic pain in the ipsilateral hind paw.

-

Drug Administration: After a post-operative recovery period and confirmation of pain development (typically 7-14 days), the NRP1 antagonist is administered via the desired route (e.g., intrathecal injection for spinal targets, intravenous for systemic effects).

-

Behavioral Testing:

-

Mechanical Allodynia: Paw withdrawal thresholds are measured in response to stimulation with calibrated von Frey filaments applied to the plantar surface of the hind paw. A decrease in the force required to elicit a withdrawal indicates allodynia.

-

Thermal Hyperalgesia: Paw withdrawal latency is measured in response to a radiant heat source (e.g., Hargreaves apparatus). A shorter latency to withdraw indicates hyperalgesia.

-

-

Data Analysis: Behavioral responses are measured at baseline (before drug) and at multiple time points after drug administration to determine the magnitude and duration of the analgesic effect.

Caption: Workflow for In Vivo Neuropathic Pain Model Testing.

Conclusion

The targeting of Neuropilin-1 represents a mechanistically novel and compelling strategy for the treatment of pain. As a key co-receptor for both VEGF-A and NGF, NRP1 is a convergence point for distinct but critical pain-promoting pathways. The data from in vitro and in vivo models consistently demonstrate that antagonism of NRP1 can block neuronal hyperexcitability and reverse pain-like behaviors. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug developers aiming to further explore and harness the therapeutic potential of "this compound" and other inhibitors of this crucial signaling hub.

References

- 1. JCI - Neuropilin-1 inhibition suppresses nerve growth factor signaling and nociception in pain models [jci.org]

- 2. Targeting the VEGF-A/Neuropilin 1 axis for relief of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuropilin-1 inhibition suppresses nerve growth factor signaling and nociception in pain models - PMC [pmc.ncbi.nlm.nih.gov]

NRP1 Antagonist 2: A Technical Guide to Foundational Research in Immunology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropilin-1 (NRP1) has emerged as a critical regulator of immune responses, particularly within the tumor microenvironment. Its expression on various immune cells, including regulatory T cells (Tregs), CD8+ T cells, and dendritic cells (DCs), positions it as a key player in immune suppression and a promising target for cancer immunotherapy.[1][2][3] NRP1 is a transmembrane co-receptor for several ligands, including vascular endothelial growth factor (VEGF) and semaphorins, which are crucial for its diverse functions in angiogenesis, neuronal guidance, and immune cell regulation.[4][5] This technical guide focuses on the foundational research of a representative small molecule antagonist of NRP1, referred to here as "NRP1 antagonist 2" (also known as Compound 1 or EG01377), providing an in-depth overview of its mechanism, relevant experimental data, and the protocols used to elucidate its role in immunology.

The Role of NRP1 in Immune Regulation

NRP1 plays a multifaceted role in the immune system. On Tregs, NRP1 is highly expressed and is crucial for their stability and suppressive function within the tumor microenvironment. It facilitates the infiltration of Tregs into VEGF-producing tumors, thereby dampening anti-tumor immunity. On CD8+ T cells, NRP1 is associated with T cell exhaustion and dysfunction. In dendritic cells, NRP1 is involved in the formation of the immunological synapse with T cells, influencing T cell activation. The development of NRP1 antagonists aims to disrupt these immunosuppressive functions and enhance anti-tumor immune responses.

This compound (EG01377)

This compound (EG01377) is a small molecule designed to inhibit the interaction between NRP1 and its ligands, primarily VEGF-A. By blocking this interaction, the antagonist aims to reverse NRP1-mediated immune suppression. Research has demonstrated that this antagonist can modulate the function of regulatory T cells and exhibits anti-angiogenic and anti-tumor effects.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound (EG01377) from foundational research.

| Parameter | Value | Assay Method | Cell Type/System | Reference |

| Binding Affinity (SPR) | ||||

| NRP1-b1 domain | IC50 = 19 nM | Surface Plasmon Resonance | Recombinant protein | |

| Inhibition of VEGF-A Binding | ||||

| HUVEC cells | IC50 = 22 nM | ELISA-based assay | Human Umbilical Vein Endothelial Cells | |

| Functional Assays | ||||

| Inhibition of TGF-β production | Significant reduction | ELISA | Purified mouse Tregs | |

| Anti-angiogenic activity | Dose-dependent inhibition of tube formation | In vitro angiogenesis assay | HUVEC cells | |

| Anti-migratory activity | Inhibition of cell migration | Transwell migration assay | Glioblastoma cells |

Signaling Pathways

NRP1 Signaling in Regulatory T cells (Tregs)

NRP1 on the surface of Tregs acts as a co-receptor for VEGF and TGF-β, promoting their stability and immunosuppressive function. This compound blocks the VEGF-NRP1 interaction, which can lead to Treg instability and a reduction in their suppressive capacity. Furthermore, NRP1 is implicated in TGF-β signaling in Tregs, and its antagonism can reduce the production of this immunosuppressive cytokine.

References

- 1. jitc.bmj.com [jitc.bmj.com]

- 2. Multifaceted Role of Neuropilins in the Immune System: Potential Targets for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fortunejournals.com [fortunejournals.com]

- 4. Neuropilin 1: function and therapeutic potential in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for In Vitro Cell-Based Assays Using NRP1 Antagonist 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropilin-1 (NRP1) is a transmembrane co-receptor implicated in a variety of physiological and pathological processes, including neuronal guidance, angiogenesis, and tumor progression.[1][2] It acts as a co-receptor for several growth factors, most notably Vascular Endothelial Growth Factor (VEGF) and Hepatocyte Growth Factor (HGF), potentiating their signaling pathways.[3][4] The overexpression of NRP1 in various cancers is often correlated with poor prognosis, making it an attractive therapeutic target.[1] "NRP1 antagonist 2" is a novel small molecule inhibitor designed to specifically block the interaction between NRP1 and its ligands, thereby attenuating downstream signaling and inhibiting cancer cell proliferation, migration, and angiogenesis.

These application notes provide detailed protocols for utilizing "this compound" in a range of in vitro cell-based assays to evaluate its efficacy and mechanism of action.

Key Signaling Pathways Involving NRP1

NRP1 functions as a co-receptor, enhancing the signaling of canonical receptor tyrosine kinases. Two of the well-characterized pathways are the VEGF/VEGFR and HGF/c-Met signaling axes. "this compound" is designed to interfere with these interactions.

Data Presentation: Summary of Expected Outcomes

The following table summarizes the expected quantitative outcomes from the described in vitro assays when treating NRP1-expressing cancer cells with "this compound".

| Assay Type | Key Parameter Measured | Expected Effect of "this compound" | Example Quantitative Readout |

| Cell Proliferation | Cell Viability / Number | Dose-dependent decrease | Increased IC50 value |

| Cell Migration | Rate of "wound" closure | Dose-dependent decrease | Reduced % of wound closure |

| Cell Invasion | Number of cells invading through Matrigel | Dose-dependent decrease | Reduced number of invaded cells |

| Tube Formation | Formation of capillary-like structures | Dose-dependent inhibition | Decreased number of branch points |

| VEGFR2 Phosphorylation | Level of phosphorylated VEGFR2 | Dose-dependent decrease | Reduced p-VEGFR2/total VEGFR2 ratio |

Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for evaluating the in vitro efficacy of "this compound".

Cell Proliferation Assay (XTT Method)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

NRP1-expressing cancer cell line (e.g., A549, HUVEC)

-

Complete culture medium

-

"this compound"

-

XTT labeling reagent

-

Electron-coupling reagent

-

96-well flat-bottom plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C, 5% CO2.

-

Prepare serial dilutions of "this compound" in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the antagonist dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate for 48-72 hours at 37°C, 5% CO2.

-

Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

-

Add 50 µL of the XTT labeling mixture to each well.

-

Incubate the plate for 4 hours at 37°C in a humidified incubator.

-

Measure the absorbance of the samples at 450 nm using a microplate reader. The reference wavelength should be 650 nm.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.

Materials:

-

NRP1-expressing cancer cell line (e.g., HONE1, CNE1)

-

Complete culture medium and serum-free medium

-

"this compound"

-

6-well or 12-well plates

-

200 µL pipette tip

-

Microscope with a camera

Protocol:

-

Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

-

Gently wash the wells twice with PBS to remove detached cells.

-

Replace the PBS with serum-free medium containing different concentrations of "this compound" or a vehicle control.

-

Capture images of the wound at 0 hours.

-

Incubate the plate at 37°C, 5% CO2.

-